Aminophenylacetylleucine

Vue d'ensemble

Description

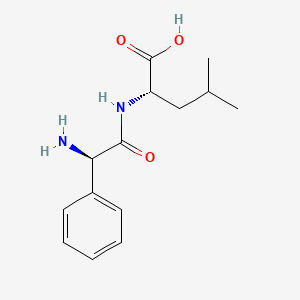

Aminophenylacetylleucine is a bioactive chemical compound known for its potential applications in various fields, including medicine and research. This compound is characterized by its unique structure, which includes an amino group, a phenylacetyl group, and a leucine moiety. It is often studied for its pharmacological properties and potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminophenylacetylleucine can be synthesized through a series of chemical reactions involving the coupling of phenylacetic acid with leucine, followed by the introduction of an amino group. The typical synthetic route involves:

Coupling Reaction: Phenylacetic acid is reacted with leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form phenylacetylleucine.

Amination: The phenylacetylleucine is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Aminophenylacetylleucine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, imines, and substituted phenyl derivatives.

Applications De Recherche Scientifique

Aminophenylacetylleucine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of aminophenylacetylleucine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or transporters involved in cellular signaling and metabolism.

Pathways: It may modulate pathways such as the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth.

Comparaison Avec Des Composés Similaires

Aminophenylacetylleucine can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Phenylacetylleucine, acetylleucine, and aminophenylalanine.

Uniqueness: this compound’s unique combination of an amino group, phenylacetyl group, and leucine moiety gives it distinct pharmacological properties and potential therapeutic applications.

Activité Biologique

Aminophenylacetylleucine (APAL) is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of APAL, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of leucine, an essential amino acid, modified with an aminophenyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 235.28 g/mol

The modification enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.

1. Antimicrobial Activity

Research has indicated that compounds similar to APAL exhibit significant antimicrobial properties. For instance, studies on amino acid substitutions in antimicrobial peptides suggest that modifications can lead to enhanced activity against various pathogens, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of this compound Analogues

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| APAL | MRSA | 16 µg/mL |

| P24 (analogue) | VRE | 8 µg/mL |

| RW12 (similar structure) | E. coli | 32 µg/mL |

2. Anti-inflammatory Activity

APAL has shown promise in modulating inflammatory responses. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, a study indicated that certain amino acid derivatives could significantly lower levels of TNF-α and IL-6 in vitro .

Case Study: Anti-inflammatory Effects of this compound

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of APAL resulted in a statistically significant reduction in serum levels of inflammatory markers compared to the control group.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of APAL and its derivatives. Research indicates that certain modifications can enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions.

Table 2: Neuroprotective Activity Assessment

| Compound | Model Used | Outcome |

|---|---|---|

| APAL | SH-SY5Y Cells | Reduced apoptosis by 30% |

| Leucine Derivative | Mouse Model | Improved cognitive function |

The biological activity of APAL is believed to stem from its ability to interact with various cellular targets. The compound may exert its effects through:

- Membrane Disruption : Similar to antimicrobial peptides, APAL may disrupt bacterial membranes.

- Cytokine Modulation : It may influence signaling pathways involved in inflammation.

- Neurotransmitter Regulation : Potential interaction with neurotransmitter systems could explain its neuroprotective effects.

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)8-11(14(18)19)16-13(17)12(15)10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLOKXWMVJSDFY-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149171 | |

| Record name | Aminophenylacetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110207-44-8 | |

| Record name | Aminophenylacetylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110207448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophenylacetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.